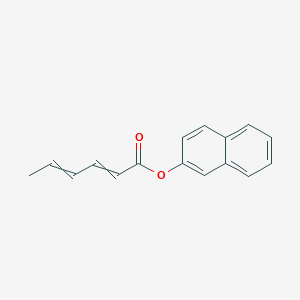
Naphthalen-2-YL hexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-YL hexa-2,4-dienoate is an organic compound characterized by the presence of a naphthalene ring and a hexa-2,4-dienoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalen-2-YL hexa-2,4-dienoate can be synthesized through esterification reactions involving naphthalen-2-ol and hexa-2,4-dienoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-YL hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-YL hexa-2,4-dienol
Substitution: Various substituted naphthalenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-YL hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers
Wirkmechanismus
The mechanism of action of Naphthalen-2-YL hexa-2,4-dienoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-2-YL acetate
- Naphthalen-2-YL propanoate
- Naphthalen-2-YL benzoate
Uniqueness
Naphthalen-2-YL hexa-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential for various applications. Compared to similar compounds, it offers enhanced properties for use in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
111897-94-0 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
naphthalen-2-yl hexa-2,4-dienoate |
InChI |
InChI=1S/C16H14O2/c1-2-3-4-9-16(17)18-15-11-10-13-7-5-6-8-14(13)12-15/h2-12H,1H3 |
InChI-Schlüssel |
UVMAASQUSHFYSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(=O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


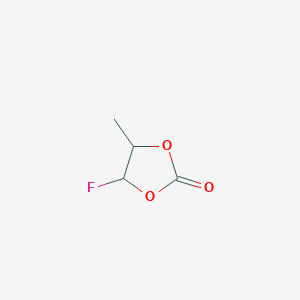
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
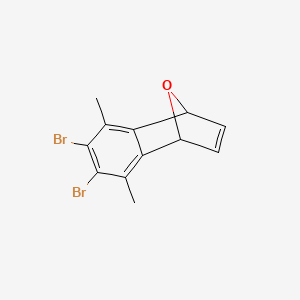
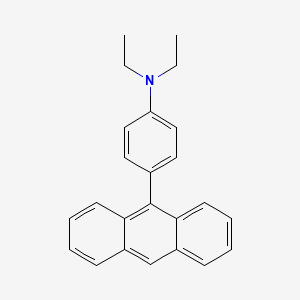
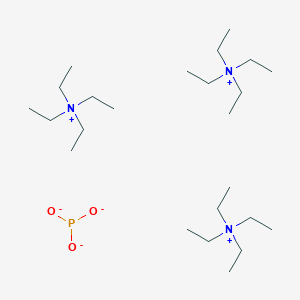
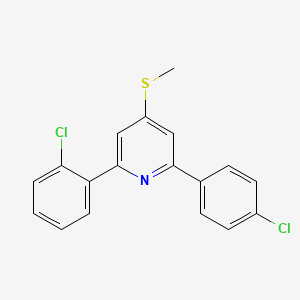
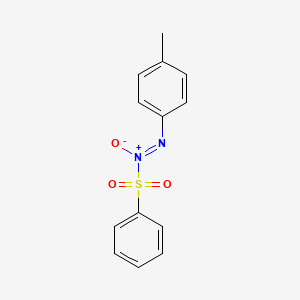
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
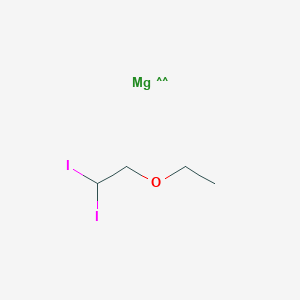
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)


